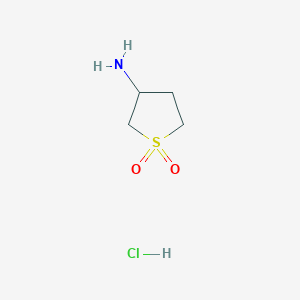

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZQMSFXPSKBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383576 | |

| Record name | 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51642-03-6 | |

| Record name | 51642-03-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride mechanism of action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tianeptine is an atypical antidepressant with a unique and complex pharmacological profile that distinguishes it from conventional antidepressant medications.[1] While structurally classified as a tricyclic antidepressant (TCA), its mechanism of action deviates significantly from that of typical TCAs and selective serotonin reuptake inhibitors (SSRIs).[1] Initially marketed for the treatment of major depressive disorder, its multifaceted interactions with various neurotransmitter systems have garnered significant scientific interest.[1][2] This guide provides a comprehensive overview of the current understanding of Tianeptine's mechanism of action, offering insights for researchers and professionals in the field of drug development.

A Paradigm Shift from the Monoamine Hypothesis

For decades, the prevailing theory of depression centered on the monoamine hypothesis, which posited that a deficiency in neurotransmitters like serotonin was the primary cause of depressive symptoms. Consequently, the majority of antidepressants were developed to increase synaptic serotonin levels. Tianeptine, however, presented a paradox. Early research suggested that it enhanced the reuptake of serotonin, an action seemingly contrary to its observed antidepressant effects.[2][3][4] This has led to a deeper exploration of its more complex and nuanced mechanisms.

The Glutamatergic System: The Core of Tianeptine's Action

Current scientific consensus points to the modulation of the glutamatergic system as the primary mechanism underlying Tianeptine's therapeutic effects.[5] Glutamate is the principal excitatory neurotransmitter in the brain and plays a crucial role in synaptic plasticity, learning, and memory.[3] Dysregulation of the glutamatergic system has been increasingly implicated in the pathophysiology of depression.[5]

Tianeptine's influence on this system is multifaceted:

-

Modulation of AMPA and NMDA Receptors: Tianeptine is understood to indirectly alter and inhibit the activity of glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[3][6] It is believed to stabilize glutamatergic signaling, which can protect neurons from the detrimental effects of excessive glutamate (excitotoxicity) often observed in stress and depression.[3][5]

-

Neuroplasticity and BDNF: A significant aspect of Tianeptine's action is its ability to promote neuroplasticity. It has been shown to increase the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and the formation of new synapses.[3][6] This neurotrophic effect may counteract the neuronal atrophy observed in certain brain regions of individuals with depression.

Signaling Pathway: Tianeptine's Glutamatergic Modulation

References

- 1. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tianeptine: An Atypical Antidepressant with Multimodal Pharmacolo...: Ingenta Connect [ingentaconnect.com]

- 3. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tianeptine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, combining a polar sulfone group with a reactive primary amine on a saturated thiophene ring, make it a valuable scaffold in the synthesis of novel therapeutic agents. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of the Sulfolane Scaffold

The tetrahydrothiophene 1,1-dioxide, commonly known as sulfolane, is a privileged scaffold in medicinal chemistry. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, often imparting favorable pharmacokinetic properties to drug candidates. The incorporation of an amino group at the 3-position introduces a key reactive handle for derivatization, allowing for the exploration of diverse chemical space. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1] This guide will explore the fundamental chemical properties of this compound and its role as a versatile building block in the design and synthesis of biologically active molecules.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug discovery campaigns. Key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1-dioxothiolan-3-amine;hydrochloride | [2] |

| Synonyms | 3-Aminosulfolane hydrochloride, 3-Aminothiolane-1,1-dioxide hydrochloride | [3] |

| CAS Number | 51642-03-6 | [4] |

| Molecular Formula | C₄H₁₀ClNO₂S | [2] |

| Molecular Weight | 171.65 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 208 °C | [3][4] |

| Boiling Point | 334.9 °C at 760 mmHg (for the free base) | [4] |

| Solubility | Soluble in water. | |

| InChI | InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H | [2] |

| InChIKey | MGZQMSFXPSKBDY-UHFFFAOYSA-N | [2] |

| SMILES | C1C(CS(=O)(=O)C1)N.Cl | [5] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is a critical aspect for its application. A common and effective method involves the amination of a suitable sulfolane precursor.

General Synthetic Approach

A widely employed synthetic route involves the reaction of a precursor like 3-cyclobutylsulfone with ammonia, followed by acidification with hydrochloric acid to yield the desired hydrochloride salt.[3] This transformation leverages the reactivity of the strained cyclobutyl ring, which opens upon nucleophilic attack by ammonia.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a robust method for the laboratory-scale synthesis of the title compound.[3]

Materials:

-

3-Cyclobutylsulfone

-

26% Ammonia solution (NH₄OH)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a sealed reaction tube, dissolve 3-cyclobutylsulfone (e.g., 0.5 g, 4.2 mmol) in 26% aqueous ammonia (10 mL).

-

Heating: Securely seal the reaction tube and heat the mixture at 80°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to obtain a crude yellow oil of the free base, 3-aminotetrahydrothiophene 1,1-dioxide.

-

Salt Formation: Dissolve the resulting oil in ethanol (3 mL). Slowly add concentrated hydrochloric acid (1 mL) dropwise while stirring to acidify the solution.

-

Crystallization and Isolation: Continue stirring the acidified mixture for 30 minutes. Add diethyl ether to induce crystallization of the hydrochloride salt.

-

Purification: Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The melting point should be sharp and consistent with the literature value (around 208°C).[3][4]

Spectroscopic Characterization

While detailed, publicly available ¹H and ¹³C NMR spectra for this compound are scarce, the expected spectral features can be predicted based on its structure. Researchers should acquire their own analytical data for verification.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene and methine protons of the sulfolane ring. The protons adjacent to the electron-withdrawing sulfone group and the ammonium group will be deshielded and appear at a lower field. The broad signal of the ammonium protons (NH₃⁺) would also be present.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the four carbon atoms of the tetrahydrothiophene ring. The carbons bonded to the sulfone group and the nitrogen atom will be shifted downfield.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations of the ammonium group will also be prominent.[2]

Reactivity and Chemical Transformations

The primary amine of this compound is the main site of reactivity, allowing for a variety of chemical transformations. This makes it a versatile building block for constructing more complex molecules.

N-Acylation and N-Alkylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides and alkylation with alkyl halides. These reactions are fundamental for introducing diverse substituents and building molecular complexity.

Reductive Amination

The primary amine can participate in reductive amination reactions with aldehydes and ketones to form secondary and tertiary amines, respectively. This is a powerful method for creating carbon-nitrogen bonds.

Michael Addition

As a nucleophile, the amino group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

Caption: Key reaction pathways involving this compound.

Applications in Drug Discovery and Development

The unique structural and chemical properties of this compound have positioned it as a valuable starting material in the synthesis of various biologically active compounds.

Synthesis of NRF2 Activators

A significant application of this compound is in the development of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[6] The NRF2 pathway is a key regulator of cellular antioxidant responses, and its activation is a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory diseases. The 3-aminotetrahydrothiophene 1,1-dioxide scaffold serves as a core structure in a series of potent NRF2 activators.[6]

The synthesis of these activators often involves the coupling of the amino group of 3-aminotetrahydrothiophene 1,1-dioxide with other molecular fragments to fine-tune the biological activity.[6]

Development of Central Nervous System (CNS) Active Agents

The sulfolane moiety is known to be a bioisostere of various functional groups and can modulate the physicochemical properties of molecules to enhance their CNS penetration. Consequently, derivatives of this compound have been explored for the development of drugs targeting the central nervous system, including potential antidepressants and anticonvulsants.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Signal Word: Warning[7]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its well-defined chemical properties, accessible synthesis, and reactive amino group provide a robust platform for the creation of diverse and complex molecular architectures. Its demonstrated utility in the synthesis of NRF2 activators and its potential in the development of CNS-active agents underscore its importance in contemporary drug discovery. This guide provides the foundational knowledge necessary for researchers to confidently and effectively incorporate this promising scaffold into their research and development programs.

References

- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-AMINOTETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE HYDROCHLORIDE | 51642-03-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a sulfolane derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structure elucidation is a cornerstone of the research and development process, ensuring the correct identification, purity, and understanding of the molecule's properties. This guide provides a comprehensive overview of the analytical techniques and methodologies employed to determine the structure of this compound, offering insights into the rationale behind the experimental choices and the interpretation of the resulting data.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 1,1-dioxothiolan-3-amine;hydrochloride | PubChem[1] |

| Molecular Formula | C₄H₁₀ClNO₂S | PubChem[1] |

| Molecular Weight | 171.65 g/mol | PubChem[1] |

| CAS Number | 51642-03-6 | PubChem[1] |

| PubChem CID | 2795201 | PubChem[1] |

Synthesis

A common route for the synthesis of this compound involves the reaction of a suitable precursor with ammonia, followed by salt formation with hydrochloric acid. A documented method involves dissolving 3-cyclobutylsulfone in a sealed reaction tube with 26% ammonia (NH₄OH) and heating the mixture. Following the reaction, the resulting oily substance is dissolved in ethanol and acidified with concentrated hydrochloric acid to precipitate the desired hydrochloride salt. The solid product is then collected by filtration, washed, and dried.

Comprehensive Structure Elucidation Workflow

The definitive confirmation of the structure of this compound is achieved through a multi-faceted analytical approach, integrating data from various spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

References

An In-depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride: A Versatile Building Block for Drug Discovery

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS Number: 51642-03-6), also known as 3-aminosulfolane hydrochloride, has emerged as a compelling scaffold for researchers and drug development professionals. Its unique structural features, combining a polar sulfone group with a reactive primary amine on a saturated heterocyclic ring, offer a versatile platform for the synthesis of diverse and biologically active molecules. This guide provides an in-depth technical overview of its synthesis, characterization, and critical applications, with a focus on the causal logic behind experimental choices, empowering scientists to harness its full potential.

The sulfolane moiety, a five-membered ring containing a sulfonyl group, imparts desirable physicochemical properties such as high polarity and metabolic stability.[1] The presence of the amine functionality provides a key reactive handle for derivatization, enabling the exploration of a wide chemical space. This combination has proven particularly fruitful in the development of neurologically active agents and cytoprotective compounds.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective utilization in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 51642-03-6 | [2] |

| Molecular Formula | C₄H₁₀ClNO₂S | [2] |

| Molecular Weight | 171.65 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 208-209 °C | [3] |

| IUPAC Name | 1,1-dioxothiolan-3-amine;hydrochloride | [2] |

| SMILES | C1CS(=O)(=O)CC1N.Cl | [2] |

Synthesis of the Core Scaffold: A Proposed Protocol

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-(1,1-dioxo-2,5-dihydrothiophen-3-yl)phthalimide (Gabriel Synthesis Approach) [4][5]

-

Rationale: The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.[4] In this adaptation, the electron-withdrawing sulfone group in 3-sulfolene activates the double bond for nucleophilic attack by the phthalimide anion, a surrogate for ammonia that prevents over-alkylation.

-

Procedure:

-

To a stirred solution of 3-sulfolene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(1,1-dioxo-2,5-dihydrothiophen-3-yl)phthalimide.

-

Step 2: Reduction and Deprotection to yield this compound [6]

-

Rationale: Catalytic hydrogenation is an effective method for the reduction of the double bond in the sulfolene ring to the desired saturated sulfolane.[6] Subsequent hydrazinolysis (the Ing-Manske procedure) is a standard method for the cleavage of the phthalimide protecting group to liberate the primary amine.[7] Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

-

Procedure:

-

Dissolve the N-(1,1-dioxo-2,5-dihydrothiophen-3-yl)phthalimide (1 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude N-(1,1-dioxotetrahydrothiophen-3-yl)phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).

-

Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the phthalhydrazide.

-

Concentrate the filtrate and dissolve the residue in a minimal amount of ethanol.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in ethanol or isopropanol dropwise until the solution is acidic.

-

Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white to off-white solid.

-

Analytical Characterization: A Guide for Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data and a proposed High-Performance Liquid Chromatography (HPLC) method for quality control.

Spectroscopic Analysis (Expected Data)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the tetrahydrothiophene ring. The chemical shifts will be influenced by the electron-withdrawing sulfone group and the protonated amine. Based on data for related sulfolane derivatives, the protons adjacent to the sulfone group (positions 2 and 5) would appear further downfield than those at position 4. The proton at position 3, attached to the carbon bearing the amino group, would also be expected to be a multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display three distinct signals for the carbon atoms of the tetrahydrothiophene ring, reflecting the symmetry of the molecule. The carbons adjacent to the sulfone group (C2 and C5) would be expected at a similar chemical shift, while the carbon bearing the amino group (C3) and the carbon at position 4 would each give a unique signal.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include strong, characteristic peaks for the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and broad absorptions corresponding to the N-H stretching of the primary ammonium salt.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (C₄H₉NO₂S) after loss of HCl. Fragmentation patterns would be expected to involve the loss of SO₂ and cleavage of the heterocyclic ring.

Proposed HPLC Method for Purity Assessment

Due to the polar and basic nature of this compound, a robust HPLC method is required for accurate purity determination. A reversed-phase method with a polar-embedded or polar-endcapped column is recommended to improve retention and peak shape.

| Parameter | Recommended Condition | Rationale |

| Column | C18 with polar endcapping or polar-embedded group (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3) | Minimizes peak tailing for basic analytes by shielding residual silanols.[8][9] |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water | Provides a source of protons to ensure the analyte remains in its ionized form and improves peak shape.[10] |

| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 15-20 minutes | A gradient elution is suitable for separating the polar starting material from any less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | The compound lacks a strong chromophore, so low UV wavelength or a mass-based detector like ELSD is necessary.[8] |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile starting material for the synthesis of biologically active molecules. Two prominent areas of research are its use in the development of GABA analogues and NRF2 activators.

Building Block for Conformationally-Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain. Designing molecules that can modulate the GABA system, for instance by inhibiting the enzyme GABA aminotransferase (GABA-AT) which degrades GABA, is a key therapeutic strategy.[11]

The tetrahydrothiophene 1,1-dioxide scaffold provides a rigid framework to create conformationally restricted analogues of GABA.[11][12] This conformational constraint can lead to increased potency and selectivity for specific GABAergic targets.

Caption: General scheme for derivatization to GABA analogues.

By derivatizing the primary amine of 3-aminosulfolane hydrochloride with various carboxylic acid-containing side chains, researchers can synthesize novel GABA analogues. The sulfone group's polarity can also influence blood-brain barrier penetration and interaction with biological targets. One notable study detailed the design of tetrahydrothiophene-based GABA-AT inactivators that were significantly more efficient than the FDA-approved drug vigabatrin.[11]

Scaffold for Novel NRF2 Activators

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[13][14] Activation of the NRF2 pathway leads to the expression of a battery of cytoprotective genes, making it an attractive therapeutic target for diseases characterized by oxidative stress and inflammation, such as neurodegenerative diseases and cancer.[13][14]

The 3-aminotetrahydrothiophene 1,1-dioxide core has been successfully employed as a scaffold for the development of non-electrophilic NRF2 activators.[12] These compounds function by disrupting the interaction between NRF2 and its negative regulator, Keap1, leading to NRF2 stabilization and activation of the antioxidant response.[13]

Caption: Mechanism of NRF2 activation by sulfolane derivatives.

Systematic studies have shown that the sulfone group is essential for this activity.[12] By modifying the amino group of the 3-aminosulfolane core with various substituents, researchers have been able to fine-tune the potency and efficacy of these NRF2 activators.[12] This highlights the value of this compound as a starting point for generating libraries of compounds for screening in NRF2-related drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion: A Building Block of Strategic Importance

This compound represents a strategically important building block for medicinal chemists and drug discovery scientists. Its unique combination of a polar, stable sulfolane ring and a versatile primary amine provides a gateway to a diverse range of novel chemical entities. This guide has outlined a logical and practical approach to its synthesis and characterization, and has highlighted its proven utility in the development of promising therapeutic agents, particularly conformationally restricted GABA analogues and non-electrophilic NRF2 activators. By understanding the fundamental chemistry and applications of this compound, researchers are well-equipped to leverage its potential in the pursuit of innovative medicines.

References

- 1. 3-SULFOLENE(77-79-2) 1H NMR [m.chemicalbook.com]

- 2. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. US3928385A - Conversion of sulfolene to sulfolane in the presence of a tertiary amine - Google Patents [patents.google.com]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. connectsci.au [connectsci.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of conformationally restricted Analogs of γ-aminobutyric acid | Semantic Scholar [semanticscholar.org]

- 13. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

An In-depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical and chemical properties of this compound. The information presented herein is synthesized from established scientific literature and chemical data sources to ensure accuracy and reliability, providing a foundational understanding for its application in laboratory and development settings.

Compound Identification and Molecular Structure

This compound is a heterocyclic compound featuring a saturated five-membered thiophene ring with a sulfone group and an amine substituent. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile intermediate in organic synthesis.

-

IUPAC Name : 1,1-dioxothiolan-3-amine;hydrochloride[1]

-

Synonyms : 3-Aminosulfolane hydrochloride, Tetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, 1,1-dioxidotetrahydrothien-3-ylamine hydrochloride[1][2][4]

Molecular Structure

The core structure consists of a sulfolane ring (tetrahydrothiophene 1,1-dioxide) with an amino group at the 3-position. The hydrochloride salt is formed by the protonation of this amino group.

Caption: 2D representation of the compound's structure.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for its handling, storage, and application in experimental designs.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Weight | 171.65 g/mol | [1][5] |

| Appearance | Solid | [6] |

| Melting Point | 208°C | [2] |

| Boiling Point | 334.9°C at 760 mmHg | [2] |

| Density | 1.314 g/cm³ | [2] |

| Flash Point | 156.3°C | [2] |

Solubility

Chemical Profile: Reactivity and Stability

Understanding the chemical behavior of this compound is fundamental for its use as a synthetic building block.

-

Stability : The compound is stable under recommended storage conditions. As a hydrochloride salt, it is less susceptible to degradation compared to its free base form.

-

Incompatible Materials : It should be kept away from strong oxidizing agents and strong bases.[7] Strong bases will deprotonate the ammonium salt to form the free amine, which may be less stable.

-

Hazardous Decomposition Products : Upon combustion, it may produce hazardous decomposition products including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.

-

Reactivity : The primary amino group is a key reactive site, allowing for a variety of chemical transformations. It can participate in nucleophilic substitution and addition reactions, making it a valuable precursor for the synthesis of more complex molecules. This reactivity is harnessed in medicinal chemistry to create derivatives with potential therapeutic properties.[8][9]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

-

Infrared (IR) Spectroscopy : An IR spectrum is available for this compound, which would typically show characteristic peaks for the N-H stretching of the amine salt, C-H stretching of the alkyl groups, and strong S=O stretching from the sulfone group.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be crucial for confirming the carbon-hydrogen framework and the successful formation of the salt.

-

Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to the free base after the loss of HCl, confirming the molecular weight.

Illustrative Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general methodology for assessing the purity of this compound. Note: This is a conceptual workflow and should be optimized for specific instrumentation and requirements.

-

Preparation of Mobile Phase :

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Filter and degas both phases prior to use.

-

-

Sample Preparation :

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

-

HPLC Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Detection : UV at 210 nm.

-

Gradient : Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Data Analysis :

-

Integrate the chromatogram to determine the area of the main peak and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

Caption: General workflow for HPLC purity analysis.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

GHS Hazard Identification

Based on aggregated data, the compound is classified with the following hazards:

-

H302 : Harmful if swallowed.[1]

The signal word is Warning .[5][7]

Recommended Safety and Handling Procedures

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[7][10] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.[7]

-

Handling : Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[10] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.[7][10]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7]

-

Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[7]

-

Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

-

-

Storage : Store in a well-ventilated place.[7] Keep the container tightly closed in a dry place.[7][10] Some sources recommend storage under an inert atmosphere at 2-8°C.

Caption: Recommended safety and first-aid workflow.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry. Its structural motifs are of interest for developing novel therapeutic agents.

-

NRF2 Activators : The 3-aminotetrahydrothiophene 1,1-dioxide scaffold is a key component in the design of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[8] NRF2 is a critical regulator of cellular antioxidant responses, and its activation is a therapeutic strategy for diseases involving oxidative stress.[8]

-

Synthetic Intermediate : Its bifunctional nature (amine and sulfone) makes it a versatile starting material for constructing a library of compounds for screening. For instance, a synthetic method involves reacting 3-cyclobutylsulfone with ammonia and then treating with hydrochloric acid to yield the target compound.[11] Derivatives have also been explored for potential anticonvulsant and antidepressant activities.[9]

References

- 1. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 3. CAS#:51642-03-6 | this compound | Chemsrc [chemsrc.com]

- 4. 3-Aminotetrahydro-1H-1lambda 6 -thiophene-1,1-dione hydrochloride , Tech., Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 5. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Hydroxyamino)tetrahydrothiophene 1,1-dioxide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | 3193-51-9 [smolecule.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. 3-AMINOTETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE HYDROCHLORIDE | 51642-03-6 [chemicalbook.com]

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride molecular weight

An In-Depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 51642-03-6) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a sulfolane derivative, its rigid, polar structure and primary amine handle make it a versatile building block for synthesizing a diverse range of pharmacologically active molecules. This guide provides a comprehensive overview of its core properties, with a primary focus on its molecular weight, alongside detailed protocols for its synthesis, analytical characterization, and safe handling. We will explore its application as a key scaffold, particularly in the development of novel therapeutics targeting oxidative stress pathways, underscoring its value to drug discovery programs.

Core Physicochemical Properties

The foundational characteristics of a chemical entity are critical for its application in synthesis and analysis. The molecular weight dictates stoichiometric calculations, while other properties inform solubility, stability, and handling procedures. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 171.65 g/mol | [1][2][3] |

| Molecular Formula | C₄H₁₀ClNO₂S | [1][2][3] |

| CAS Number | 51642-03-6 | [2][3][4] |

| IUPAC Name | 1,1-dioxothiolan-3-amine;hydrochloride | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 208 - 209 °C | [3][5] |

| Synonyms | 3-Aminosulfolane hydrochloride, Tetrahydro-3-thiophenamine 1,1-dioxide HCl | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through various routes. A common and illustrative method involves the amination of a sulfone precursor followed by salt formation.[3] The hydrochloride form is preferred in laboratory settings as it enhances the compound's stability and simplifies handling compared to the free base.

Synthesis Workflow Diagram

Caption: General synthesis route from a sulfone precursor.

Step-by-Step Synthesis Protocol

This protocol describes a validated method for preparing the title compound.[3] The causality for key steps is explained to provide deeper insight.

-

Amination Reaction:

-

Dissolve the starting material, 3-cyclobutylsulfone, in a 26% ammonia solution within a sealed reaction vessel.

-

Causality: Using ammonia as both the reagent and solvent under heat and pressure facilitates the nucleophilic ring-opening and subsequent intramolecular cyclization to form the aminotetrahydrothiophene core.

-

Heat the mixture to 80°C and maintain for approximately 4 hours, monitoring the reaction's completion via Thin-Layer Chromatography (TLC).

-

-

Isolation of the Free Base:

-

After the reaction is complete, cool the vessel and concentrate the mixture under reduced pressure to remove excess ammonia and water. This will yield the crude free base as an oil.

-

Causality: Removing the volatile components shifts the equilibrium and isolates the non-volatile product.

-

-

Salt Formation and Crystallization:

-

Dissolve the resulting oily residue in ethanol.

-

Slowly add concentrated hydrochloric acid (HCl) to the ethanolic solution while stirring. The pH should become strongly acidic.

-

Causality: The HCl protonates the primary amine, forming the hydrochloride salt. This salt typically has lower solubility in organic solvents like ethanol compared to the free base, enabling its purification through crystallization.

-

Continue stirring for 30 minutes. Crystallization can be further induced by the addition of a non-polar co-solvent such as diethyl ether.

-

-

Final Product Isolation:

-

Collect the precipitated solid product by filtration.

-

Wash the solid with diethyl ether to remove any remaining soluble impurities.

-

Dry the final product under vacuum to yield 1,1-dioxo-tetrahydro-thiophen-3-ylamine hydrochloride.

-

Role in Modern Drug Discovery

The true value of this compound lies in its application as a versatile scaffold in medicinal chemistry. Its structure contains key features that medicinal chemists can exploit:

-

The Sulfone Group: This moiety is a strong hydrogen bond acceptor and is metabolically stable, often improving the pharmacokinetic properties of a drug candidate.

-

The Primary Amine: This functional group serves as a crucial chemical handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

A significant application is in the development of non-electrophilic activators of the antioxidant response element (ARE), which target the NRF2 pathway.[6] This pathway is a critical regulator of cellular defense against oxidative stress, and its modulation is a promising strategy for treating neurodegenerative diseases, inflammation, and cancer. By modifying the amine group, researchers have successfully synthesized potent and efficacious NRF2 activators.[6]

Scaffold Application Diagram

Caption: Role as a versatile scaffold in drug discovery.

Analytical Characterization Protocol

To ensure the identity, purity, and quality of this compound, a multi-step analytical validation is required.

-

Purity Assessment via HPLC:

-

Method: Employ a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column. Use a gradient elution method with mobile phases consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at approximately 210 nm.

-

Purpose: To determine the purity of the compound by separating it from any starting materials, by-products, or degradation products. Purity is typically reported as a percentage of the total peak area.

-

-

Molecular Weight Confirmation via Mass Spectrometry (MS):

-

Method: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Analysis: In positive ion mode, the expected [M+H]⁺ ion for the free base (C₄H₉NO₂S) would be observed at m/z 136.04.

-

Purpose: To confirm the molecular weight of the core structure, providing definitive evidence of the compound's identity.

-

-

Structural Elucidation via NMR Spectroscopy:

-

Method: Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Purpose: To confirm the precise chemical structure. The proton NMR will show characteristic signals for the aminotetrahydrothiophene ring protons, and the carbon NMR will confirm the number and type of carbon atoms present. This is the gold standard for structural verification.

-

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

| Aspect | Recommendation | Hazard Information |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat.[5] | Causes skin irritation and serious eye irritation.[1][5] |

| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin and eyes.[5] | May cause respiratory irritation.[1][5] Harmful if swallowed.[2] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Keep in a cool, dry place, recommended at 2-8°C.[3] | Incompatible with strong oxidizing agents and strong bases.[5] |

| Spill & Disposal | In case of a spill, sweep up the solid material carefully, avoiding dust generation. Dispose of contents/container to an approved waste disposal plant.[5] | N/A |

Conclusion

This compound is more than a simple chemical reagent; it is a validated and valuable starting point for innovation in drug discovery. Its precise molecular weight of 171.65 g/mol is the cornerstone for its use in quantitative synthesis. The compound's robust sulfone core and reactive amine handle provide a reliable platform for creating libraries of diverse molecules, leading to the identification of promising new therapeutic agents, particularly in the realm of NRF2 modulation. Understanding its physicochemical properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential.

References

- 1. (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 67041261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-AMINOTETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE HYDROCHLORIDE | 51642-03-6 [chemicalbook.com]

- 4. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. As a crucial parameter in drug development, understanding the solubility of this compound is paramount for formulation, bioavailability, and overall therapeutic efficacy. This document delves into the physicochemical properties, predicted solubility profile, and robust experimental methodologies for determining and quantifying this compound.

Introduction: The Significance of this compound in Medicinal Chemistry

3-Aminotetrahydrothiophene 1,1-dioxide and its derivatives are recognized as important scaffolds in medicinal chemistry. The sulfone moiety, a key structural feature, imparts polarity and the capacity for strong hydrogen bonding, influencing the molecule's interaction with biological targets. Recent research has highlighted the potential of 3-aminotetrahydrothiophene 1,1-dioxides as non-electrophilic activators of the antioxidant response element (ARE), a critical pathway in cellular defense against oxidative stress. This positions the compound and its analogs as promising candidates for the development of therapeutics for a range of diseases underpinned by inflammation and oxidative damage.

The hydrochloride salt form of 3-Aminotetrahydrothiophene 1,1-dioxide is frequently utilized in pharmaceutical development to enhance stability and aqueous solubility, critical attributes for predictable in vivo performance. A thorough understanding of its solubility is therefore not merely a technical exercise but a foundational pillar for its successful translation from a promising molecule to a viable therapeutic agent.

Physicochemical Properties: A Foundation for Solubility

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. For this compound, these properties provide the basis for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂S | --INVALID-LINK--[1] |

| Molecular Weight | 171.65 g/mol | --INVALID-LINK--[1] |

| CAS Number | 51642-03-6 | --INVALID-LINK--[2] |

| Appearance | Solid (Predicted) | --INVALID-LINK--[3] |

| Melting Point | 208°C | --INVALID-LINK-- |

| Boiling Point | 334.9°C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.314 g/cm³ | --INVALID-LINK-- |

The presence of the amine and sulfone groups, coupled with its status as a hydrochloride salt, strongly suggests a high affinity for polar solvents.

Solubility Profile: Predictions and Considerations

While specific experimental quantitative solubility data for this compound is not extensively available in the public domain, a qualitative and predictive assessment can be made based on the properties of its core structure, sulfolane, and general principles of solubility for hydrochloride salts of amines. Sulfolane, the parent heterocyclic system, is known to be miscible with water. The introduction of an amino group and its conversion to a hydrochloride salt are expected to further enhance aqueous solubility.

Predicted Solubility in Common Solvents:

| Solvent | Predicted Solubility | Rationale |

| Water | Highly Soluble | The hydrochloride salt of an amine readily dissociates in water, and the polar sulfone and amine groups form strong hydrogen bonds with water molecules. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the ionic and polar components of the molecule. |

| Ethanol | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in reduced solubility compared to water and methanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating properties for polar molecules. |

| Acetonitrile | Sparingly Soluble | Less polar than the other listed organic solvents, which may limit its capacity to dissolve the highly polar hydrochloride salt. |

| Dichloromethane (DCM) | Poorly Soluble / Insoluble | A nonpolar solvent, unlikely to effectively solvate the ionic and highly polar solute. |

| Hexanes | Insoluble | A nonpolar hydrocarbon solvent, incompatible with the polar nature of the compound. |

It is imperative to note that these are predictions. Experimental verification is essential for accurate formulation development.

Experimental Determination of Solubility: A Step-by-Step Guide

A robust and reproducible method for determining the equilibrium solubility of this compound is critical. The following protocol outlines a standard shake-flask method.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is the final and most critical step in solubility determination.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the preferred method for its specificity and sensitivity.

-

Rationale: This technique separates the analyte of interest from potential impurities or degradation products before quantification, ensuring high accuracy.

Illustrative HPLC-UV Method Parameters:

| Parameter | Example Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | To be determined by UV scan (typically in the range of 200-220 nm for compounds lacking a strong chromophore). |

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

UV-Vis Spectrophotometry

For a rapid, high-throughput estimation of solubility, UV-Vis spectrophotometry can be employed, provided the compound has a suitable chromophore and there are no interfering substances.

-

Rationale: This method is simpler and faster than HPLC but may be less specific.

Protocol:

-

Determine the λmax (wavelength of maximum absorbance) of this compound by scanning a solution of the compound across a range of UV wavelengths.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

-

Measure the absorbance of the appropriately diluted, filtered samples from the solubility experiment.

-

Calculate the concentration of the unknown samples using the linear regression equation from the calibration curve.

Caption: UV-Vis Spectrophotometry Quantification Workflow.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While a lack of publicly available quantitative data necessitates a predictive approach to its solubility profile, the detailed experimental protocols herein offer a clear path for researchers to generate this critical data in-house. By combining a sound understanding of the compound's physicochemical properties with rigorous experimental practice, scientists and drug development professionals can effectively navigate the challenges of formulation and advance the development of promising new therapeutics based on this versatile chemical scaffold.

References

An In-depth Technical Guide to the Biological Activity of 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride

This guide provides a comprehensive technical overview of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, explore its established biological activities, and provide detailed protocols for its investigation. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices, ensuring a robust and applicable understanding of this compound.

Introduction: A Molecule of Growing Interest

This compound is a sulfur-containing heterocyclic compound.[1][2] Its structural features, particularly the sulfone group and the amino moiety, have positioned it as a versatile scaffold in medicinal chemistry. While much of the recent focus has been on its derivatives as potent non-electrophilic activators of the NRF2 pathway, the core molecule itself warrants a thorough examination for its potential biological activities, including its role as a taurine analogue and its influence on neurotransmission. This guide will explore these multifaceted aspects, providing a solid foundation for future research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀ClNO₂S | [1][2] |

| Molecular Weight | 171.65 g/mol | [1][2] |

| CAS Number | 51642-03-6 | [1] |

| Appearance | White to off-white solid | |

| IUPAC Name | 1,1-dioxothiolan-3-amine;hydrochloride | [1] |

Synthesis and Chemical Characterization

The synthesis of this compound can be achieved through various routes. A common approach involves the modification of a precursor molecule, such as 3-sulfolene. The synthesis of derivatives often starts with commercially available 3-sulfolene, which undergoes a series of reactions including Michael addition, protection of the amine, reduction, and subsequent modifications.[3][4]

A general synthetic scheme for derivatives is outlined below. The synthesis of the parent hydrochloride salt can be adapted from these methodologies.

DOT Diagram: General Synthesis Strategy

Caption: A generalized workflow for the synthesis of 3-aminotetrahydrothiophene 1,1-dioxide derivatives.[3][4]

Biological Activity: A Focus on NRF2 Activation

A significant body of research has focused on derivatives of 3-Aminotetrahydrothiophene 1,1-dioxide as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[3][5] NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, playing a crucial role in cellular defense against oxidative stress.[3]

Mechanism of NRF2 Activation:

Under normal conditions, NRF2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and proteasomal degradation.[3] Many small molecule activators of NRF2 are electrophiles that covalently modify cysteine residues on KEAP1. However, derivatives of 3-Aminotetrahydrothiophene 1,1-dioxide represent a class of non-electrophilic activators.[3] Their mechanism is thought to involve the inhibition of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), leading to the accumulation of methylglyoxal, which then modifies KEAP1 and disrupts the KEAP1-NRF2 interaction.[3] This allows NRF2 to translocate to the nucleus and activate the transcription of its target genes.

DOT Diagram: NRF2 Activation Pathway

Caption: The proposed mechanism of non-electrophilic NRF2 activation by derivatives of 3-aminotetrahydrothiophene 1,1-dioxide.[3]

Potential as a Taurine Analogue and Neuropharmacological Effects

The structural similarity of 3-Aminotetrahydrothiophene 1,1-dioxide to taurine (2-aminoethanesulfonic acid) suggests its potential to interact with taurine transporters and receptors. Taurine is an abundant amino acid in the central nervous system and plays a role in various physiological processes, including neuromodulation.[6] Taurine analogues have been investigated for a range of therapeutic applications, including as anticonvulsants and neuroprotective agents.[6]

Furthermore, taurine is known to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[7][8] This raises the possibility that this compound could exert neuropharmacological effects through modulation of the GABAergic system.

Quantitative Data on Biological Activity of Derivatives

| Compound | Target/Assay | EC₅₀/IC₅₀/Kᵢ | Reference |

| Derivative 17 | ARE-LUC Induction | EC₅₀ = 0.46 µM | [3] |

| Derivative 18 | ARE-LUC Induction | EC₅₀ = 0.23 µM | [3] |

| Derivative 22 | ARE-LUC Induction | EC₅₀ = 0.18 µM | [3] |

Note: The data presented is for derivatives of 3-Aminotetrahydrothiophene 1,1-dioxide, as reported in the cited literature. Further studies are needed to characterize the activity of the parent hydrochloride salt.

Experimental Protocols

To facilitate further research into the biological activities of this compound, we provide the following detailed experimental protocols.

5.1. NRF2 Transcription Factor Activity Assay

This protocol is adapted from commercially available kits and is designed to quantify the activation of NRF2 in nuclear extracts.

Principle: A specific double-stranded DNA sequence containing the NRF2 consensus binding site is immobilized on a 96-well plate. Active NRF2 in nuclear extracts will bind to this sequence and can be detected using a primary antibody specific to NRF2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

Protocol:

-

Nuclear Extract Preparation:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound at various concentrations for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer and isolate the nuclei by centrifugation.

-

Extract nuclear proteins using a high-salt buffer.

-

Determine the protein concentration of the nuclear extract using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

Add 50 µL of binding buffer to each well of the NRF2-coated 96-well plate.

-

Add 10 µg of nuclear extract to the appropriate wells.

-

For the competition assay, add an excess of free NRF2 consensus oligonucleotide to a set of wells.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of diluted primary NRF2 antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells five times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

5.2. GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.[3][9][10]

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) from the GABA-A receptor in brain membrane preparations.[3][10]

Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times with buffer to remove endogenous GABA.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the brain membrane preparation, the radioligand (e.g., [³H]muscimol), and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA).

-

Incubate the plate at 4°C for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

-

5.3. Taurine Transport Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on taurine transport into cells.[11][12][13]

Principle: This assay measures the uptake of radiolabeled taurine (e.g., [³H]taurine) into cells expressing the taurine transporter (TauT) in the presence and absence of the test compound.[11][13]

Protocol:

-

Cell Culture:

-

Culture a cell line known to express the taurine transporter (e.g., HEK293 cells stably transfected with TauT) in appropriate media.

-

Plate the cells in a multi-well plate and allow them to adhere and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed, sodium-containing buffer.

-

Pre-incubate the cells with varying concentrations of this compound in the buffer for a short period.

-

Initiate the uptake by adding [³H]taurine to the wells.

-

Incubate for a specific time at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysates to scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data.

-

Calculate the percentage of inhibition and determine the IC₅₀ value for the test compound.

-

Future Directions and Conclusion

This compound and its derivatives present a promising area of research. While the focus has been on NRF2 activation, a deeper investigation into their neuropharmacological properties is warranted. Future studies should aim to:

-

Elucidate the direct interaction of the parent compound with the taurine transporter and GABA-A receptors.

-

Conduct in vivo studies to assess its potential anticonvulsant, anxiolytic, and neuroprotective effects.

-

Explore the structure-activity relationship to design more potent and selective modulators of these targets.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PDSP - GABA [kidbdev.med.unc.edu]

- 4. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor - Wikipedia [en.wikipedia.org]

- 9. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. content.abcam.com [content.abcam.com]

- 13. Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Non-electrophilic ARE Activators: Focus on 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride and its Derivatives

Introduction: The Nrf2-ARE Pathway and the Rise of Non-electrophilic Activators

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator that orchestrates cellular antioxidant responses, establishing it as a significant therapeutic target in various pathologies linked to oxidative stress, such as neurodegenerative diseases, cancer, and chronic inflammation.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4]

Historically, the activation of the Nrf2 pathway has been dominated by electrophilic compounds. These molecules typically possess reactive moieties, such as α,β-unsaturated ketones, that covalently modify cysteine residues on Keap1.[5][6] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions.[4][7]

However, the electrophilic nature of these activators raises concerns about off-target effects, as they can react with other cellular nucleophiles, leading to potential toxicity and a lack of specificity.[1][2] This has spurred the development of non-electrophilic Nrf2 activators, which offer a more targeted approach to harnessing the therapeutic potential of this pathway.[4][8] These compounds typically function by disrupting the protein-protein interaction (PPI) between Nrf2 and Keap1 without forming covalent bonds.[1][4][8]